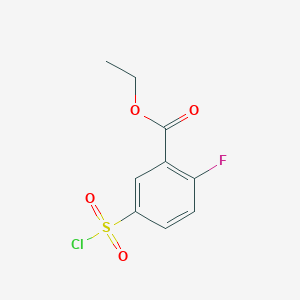

Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

CAS No.: 1155985-73-1

Cat. No.: VC3348428

Molecular Formula: C9H8ClFO4S

Molecular Weight: 266.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1155985-73-1 |

|---|---|

| Molecular Formula | C9H8ClFO4S |

| Molecular Weight | 266.67 g/mol |

| IUPAC Name | ethyl 5-chlorosulfonyl-2-fluorobenzoate |

| Standard InChI | InChI=1S/C9H8ClFO4S/c1-2-15-9(12)7-5-6(16(10,13)14)3-4-8(7)11/h3-5H,2H2,1H3 |

| Standard InChI Key | BMQDSKFCJIXCIF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F |

Introduction

Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate is a synthetic organic compound that belongs to the class of sulfonyl chlorides. It is primarily used as a versatile building block in organic chemistry, particularly in the synthesis of complex molecules such as pharmaceuticals and agrochemicals. This compound is characterized by its molecular formula and the presence of a reactive chlorosulfonyl group, which facilitates various chemical transformations.

Synthesis and Chemical Reactions

The synthesis of ethyl 5-(chlorosulfonyl)-2-fluorobenzoate typically involves several steps, starting from benzoic acid derivatives. The chlorosulfonyl group makes it an effective electrophile, allowing it to participate in nucleophilic substitution reactions. This versatility is crucial for forming sulfonamide linkages and other sulfur-containing compounds.

Synthesis Steps:

-

Starting Materials: Benzoic acid derivatives are commonly used as starting materials.

-

Chlorosulfonation: The introduction of the chlorosulfonyl group is a key step, often requiring controlled conditions to minimize side reactions.

-

Esterification: The formation of the ethyl ester group completes the synthesis.

Applications and Biological Activity

Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate is primarily used in laboratory settings for the manufacture of chemical compounds . Its applications extend to the synthesis of pharmaceuticals and agrochemicals due to its ability to form diverse chemical linkages.

While specific biological activities of ethyl 5-(chlorosulfonyl)-2-fluorobenzoate are not well-documented, compounds with similar structures have shown potential in various biological assays. For instance, sulfonamide derivatives have been explored for their anticancer and apoptosis-inducing properties .

Safety and Handling

Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate is classified as a hazardous substance due to its potential for acute toxicity, skin and eye irritation, and respiratory tract irritation . Proper handling requires protective clothing, gloves, and eye protection.

| Hazard | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Respiratory Irritation | May cause respiratory irritation (H335) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume